molecular formula C12H12N2O B3051206 6-Methoxy-2-naphthimidamide CAS No. 32048-10-5

6-Methoxy-2-naphthimidamide

Cat. No.: B3051206
CAS No.: 32048-10-5
M. Wt: 200.24 g/mol
InChI Key: AFACJVQMKAPFID-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthimidamide is a naphthalene derivative featuring a methoxy group at the 6-position and an imidamide (amidine) functional group at the 2-position. These derivatives are frequently utilized as intermediates in drug synthesis (e.g., Naproxen) or as reference standards in analytical chemistry .

Properties

IUPAC Name

6-methoxynaphthalene-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFACJVQMKAPFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390922
Record name 6-METHOXY-NAPHTHALENE-2-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32048-10-5
Record name 6-METHOXY-NAPHTHALENE-2-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-naphthimidamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthoquinones, amine derivatives, and substituted naphthalimides .

Scientific Research Applications

6-Methoxy-2-naphthimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthimidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical behavior of 6-methoxy-2-substituted naphthalenes is highly dependent on the functional group at the 2-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 6-Methoxy-2-Substituted Naphthalenes

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications Source
6-Methoxy-2-bromonaphthalene Bromine ~237.08 Halogenated intermediate for cross-coupling reactions
2-Acetyl-6-methoxynaphthalene Acetyl (C=O) 200.23 Naproxen impurity; high polarity (TPSA 26.3 Ų)
6-Methoxy-2-naphthoic acid Carboxylic acid ~216.22 Solid (mp 270–290°C); lab reagent
6-Methoxy-2-naphthimidamide Imidamide (NH-C=N-) ~200.25* Hypothesized: Basic, potential ligand for metal complexes N/A

*Estimated based on molecular formula.

Key Differences:

  • Reactivity : Bromine substituents (e.g., 6-Methoxy-2-bromonaphthalene) enable palladium-catalyzed coupling reactions, whereas the imidamide group may participate in nucleophilic or coordination chemistry .
  • Polarity : 2-Acetyl derivatives exhibit higher topological polar surface area (TPSA) due to the ketone group, influencing solubility and pharmacokinetics . In contrast, imidamides may exhibit stronger hydrogen-bonding capacity.
  • Thermal Stability : Carboxylic acid derivatives (e.g., 6-Methoxy-2-naphthoic acid) have high melting points (270–290°C), suggesting robust thermal stability . Imidamides may decompose at lower temperatures due to amidine lability.

Research Findings on Functional Group Impact

  • Pharmacological Relevance : 2-Acetyl-6-methoxynaphthalene is a documented impurity in Naproxen synthesis, underscoring the importance of 2-position substituents in drug quality control .
  • Synthetic Utility : Brominated analogs are pivotal in synthesizing biaryl structures via Suzuki-Miyaura reactions, a cornerstone in medicinal chemistry .
  • Hypothesized Applications of Imidamides : The amidine group in this compound could enhance interactions with biological targets (e.g., enzymes or receptors) due to its protonation capability at physiological pH.

Biological Activity

6-Methoxy-2-naphthimidamide is a compound derived from naphthalene, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H11N
  • Molecular Weight : 185.23 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthimidamide derivatives, including this compound. These compounds have been shown to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to activate pathways leading to programmed cell death, potentially through the modulation of apoptosis-related proteins and cell cycle arrest.
Cell Line TestedIC50 (μM)Mechanism of Action
Kasumi-1 (Leukemia)7Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest at G0/G1
A549 (Lung Cancer)15DNA intercalation and apoptosis

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophage cell lines.

  • Mechanism of Action : The compound may inhibit NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.
Inflammatory ModelIC50 (μM)Inhibition Mechanism
RAW 264.7 Macrophages15Inhibition of NO production
LPS-induced inflammation12NF-kB pathway inhibition

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Candida albicans25 µg/mL

Case Studies

  • Anticancer Study : A study conducted on human leukemia cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with observed apoptotic features such as chromatin condensation and DNA fragmentation.
  • Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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